molecular formula C23H16FN3 B2965867 5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-33-5

5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2965867
CAS No.: 866341-33-5
M. Wt: 353.4
InChI Key: CKULGZSJOLVWHD-UHFFFAOYSA-N
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Description

5-Benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline ( 902597-79-9) is a high-purity chemical reagent for research applications. This compound belongs to the pyrazolo[4,3-c]quinoline class of heterocyclic scaffolds, which have garnered significant attention in medicinal chemistry for their diverse biological activities . Research into structurally similar pyrazolo[4,3-c]quinoline derivatives has demonstrated potent anti-inflammatory effects by significantly inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells . These anti-inflammatory properties are linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, highlighting a key mechanism of action for this compound class . The core quinoline structure is known for its broad pharmacological potential, including anticancer properties, making it a versatile scaffold for drug discovery . This product is supplied for laboratory research purposes. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-benzyl-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c24-18-11-12-21-19(13-18)23-20(15-27(21)14-16-7-3-1-4-8-16)22(25-26-23)17-9-5-2-6-10-17/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKULGZSJOLVWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate to yield the desired pyrazoloquinoline compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced pyrazoloquinoline derivatives.

Scientific Research Applications

5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been studied as a potential inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular signaling pathways . The compound’s binding to the active site of the enzyme can inhibit its activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Discussion of Substituent Effects

  • R8 Substituents : Fluoro (target) vs. methyl/ethoxy (analogs): Fluorine’s electronegativity and small size enhance binding precision and stability, whereas methyl/ethoxy may prioritize lipophilicity.
  • R5 Substituents : Benzyl (target) vs. sulfonyl (ELND006/007) or methylbenzyl (): Sulfonyl groups in ELND006/007 confer strong electron-withdrawing effects critical for gamma-secretase inhibition, while benzyl groups may favor hydrophobic pocket interactions in anti-angiogenic contexts.
  • R3 Substituents : Phenyl (target) vs. methoxyphenyl (): Methoxy groups enhance solubility but may reduce membrane permeability compared to unsubstituted phenyl.

Biological Activity

5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a novel compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This compound's unique structural features, including the incorporation of a benzyl group and a fluorine atom, enhance its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C23H16FN3
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 866341-33-5

Biological Activities

This compound has been studied for various biological activities, which include:

  • Anticancer Activity :
    • Research indicates that compounds in the pyrazoloquinoline class exhibit significant anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation. The compound has shown potential in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. In particular, certain derivatives have been reported to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are crucial mediators in inflammatory responses.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although further investigations are required to establish its efficacy and mechanism.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The binding affinity of the compound to these targets can inhibit enzymatic activity or modulate receptor signaling pathways, leading to therapeutic outcomes in various disease models.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Pyrazole Ring : Utilizing appropriate precursors under controlled conditions.
  • Benzylation Reaction : Introducing the benzyl group via nucleophilic substitution.
  • Fluorination : Incorporating the fluorine atom using fluorinating agents.

Case Studies

Several studies have highlighted the potential of pyrazoloquinolines, including derivatives of 5-benzyl-8-fluoro-3-phenyl:

Study ReferenceFindings
Demonstrated anticancer effects in various cell lines with IC50 values indicating potent activity.
Evaluated anti-inflammatory properties with significant inhibition of NO production comparable to standard treatments.
Investigated the pharmacokinetic profile showing good oral bioavailability and metabolic stability in animal models.

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives of this scaffold?

  • Methodological Answer : Systematic variation of substituents at the 3-phenyl (e.g., halogens, alkyl chains) and 5-benzyl (e.g., heteroaromatic replacements) positions is key. Parallel synthesis (96-well plates) enables rapid screening. QSAR models (CoMFA, CoMSIA) using steric, electrostatic, and hydrophobic descriptors predict bioactivity trends .

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